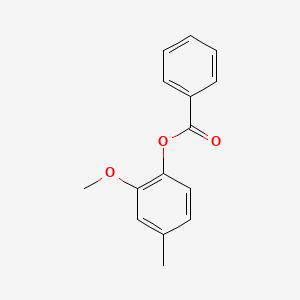

2-Methoxy-4-methylphenyl benzoate

Vue d'ensemble

Description

“2-Methoxy-4-methylphenyl benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihedral angle between the phenyl and benzene rings . The exact values and more detailed structural information were not found in the search results.Chemical Reactions Analysis

Esters, including this compound, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .Applications De Recherche Scientifique

Photophysical Properties

The study of photophysical properties of related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveals unique characteristics in luminescence properties. This is significant in understanding luminescence in various solvents, which is vital for developing new luminescent materials (Kim et al., 2021).

Physico-Chemical Properties

Research on physico-chemical properties of compounds like 2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates offers insights into the relationship between structure and biological activity. This is crucial for the development of drugs with specific properties (Stankovicová et al., 2014).

Photo-Switching in Polymers

A study on azobenzene derivatives, including 4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid, underlines their potential as building blocks for functional polymers. This research is crucial for developing smart materials with responsive properties (Pirone et al., 2020).

Solvolysis Mechanism

Investigations into the solvolysis of tertiary benzylic benzoates, including 2-(4-methoxyphenyl)-2-propyl benzoate, provide insights into the solvent intervention in these processes. This is significant in understanding reaction mechanisms in organic chemistry (Liu et al., 2006).

Mesomorphic Behavior

Studies on compounds like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which include methoxy derivatives, help understand the formation and stability of mesophases in liquid crystals. This research is vital for the development of new liquid crystal materials (Kuboshita et al., 1991).

Lipase-Catalyzed Esterification

Research on the lipase-catalyzed esterification and transesterification of compounds like oleyl 4-hydroxy-3-methoxybenzoate provides valuable information for industrial applications in the production of esters (Vosmann et al., 2008).

Synthesis of Derivatives

The efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride is explored for applications in flavors, fragrances, and drug synthesis. This shows the compound's role in clean and green chemical processes (Bhanawase & Yadav, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

(2-methoxy-4-methylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDJPHCNQZJYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)

![N-mesityl-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2916435.png)

![4'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2916436.png)

![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)

![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)